molecular formula C19H28N2O6 B557103 Boc-D-Lys(Z)-OH CAS No. 76477-42-4

Boc-D-Lys(Z)-OH

Cat. No.: B557103
CAS No.: 76477-42-4
M. Wt: 380.4 g/mol
InChI Key: BDHUTRNYBGWPBL-OAHLLOKOSA-N
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Description

Boc-D-Lys(Z)-OH: is a derivative of lysine, an essential amino acid. The compound is characterized by the presence of a tert-butyloxycarbonyl (Boc) protecting group on the amino group and a benzyloxycarbonyl (Z) protecting group on the side chain amino group. This compound is commonly used in peptide synthesis due to its stability and ease of removal under mild conditions.

Preparation Methods

Synthetic Routes and Reaction Conditions:

    Protection of the Amino Group: The synthesis begins with the protection of the amino group of D-lysine using di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium bicarbonate (NaHCO3) in a solvent like tetrahydrofuran (THF).

    Protection of the Side Chain Amino Group: The side chain amino group is protected using benzyloxycarbonyl chloride (CbzCl) in the presence of a base such as triethylamine (TEA) in a solvent like dichloromethane (DCM).

Industrial Production Methods: Industrial production of Boc-D-Lys(Z)-OH follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving automated synthesis equipment and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

    Deprotection: Trifluoroacetic acid (TFA), oxalyl chloride, methanol, palladium on carbon (Pd/C).

    Coupling: N,N’-diisopropylcarbodiimide (DIC), hydroxybenzotriazole (HOBt), dichloromethane (DCM).

Major Products Formed:

    Deprotection: D-lysine.

    Coupling: Peptides with this compound as a building block.

Mechanism of Action

Mechanism:

Molecular Targets and Pathways:

Comparison with Similar Compounds

    Boc-L-Lys(Z)-OH: Similar to Boc-D-Lys(Z)-OH but with the L-isomer of lysine. Used in peptide synthesis with similar protecting groups.

    Fmoc-D-Lys(Z)-OH: Uses fluorenylmethyloxycarbonyl (Fmoc) instead of Boc for protection. Offers different deprotection conditions.

    Cbz-D-Lys(Z)-OH: Uses benzyloxycarbonyl (Cbz) for both amino and side chain protection.

Uniqueness:

Properties

IUPAC Name

(2R)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-6-(phenylmethoxycarbonylamino)hexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H28N2O6/c1-19(2,3)27-18(25)21-15(16(22)23)11-7-8-12-20-17(24)26-13-14-9-5-4-6-10-14/h4-6,9-10,15H,7-8,11-13H2,1-3H3,(H,20,24)(H,21,25)(H,22,23)/t15-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDHUTRNYBGWPBL-OAHLLOKOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC(CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H](CCCCNC(=O)OCC1=CC=CC=C1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H28N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501151378
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

380.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55878-47-2
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=55878-47-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N2-[(1,1-Dimethylethoxy)carbonyl]-N6-[(phenylmethoxy)carbonyl]-D-lysine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501151378
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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